

# Strategic Technical Guide: 3-(4-Bromophenyl)cyclobutanol

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## Compound of Interest

Compound Name: 3-(4-Bromophenyl)cyclobutanol

CAS No.: 916814-02-3

Cat. No.: B2469891

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## Executive Summary

**3-(4-Bromophenyl)cyclobutanol** (CAS: 1183047-51-9) is a high-value bifunctional scaffold used primarily in medicinal chemistry to introduce conformational rigidity and defined spatial vectors into drug candidates. Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane core provides a unique "puckered" geometry that can optimize ligand-receptor binding interactions while improving metabolic stability.

This guide details the physicochemical properties, stereoselective synthesis, and reactivity profile of this molecule, serving as a roadmap for its integration into structure-activity relationship (SAR) campaigns.

## Part 1: Chemical Identity & Physical Properties[1]

The molecule features a cyclobutane ring substituted at the 1- and 3-positions. The 1,3-substitution pattern creates a distinct linear vector compared to the "kinked" 1,2-substitution, making it an excellent bioisostere for 1,4-disubstituted benzenes or piperidines.

## Key Physicochemical Data

Property	Value / Description	Note
CAS Number	1183047-51-9	
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO	
Molecular Weight	227.10 g/mol	
Appearance	White to off-white solid	
Boiling Point	-309 °C (Predicted)	High boiling point due to H-bonding
Density	~1.53 g/cm <sup>3</sup>	
Stereochemistry	cis and trans isomers	cis is thermodynamically favored in synthesis
Solubility	Soluble in DCM, THF, MeOH	Poor water solubility

## Stereochemical Configuration

The 3-substituted cyclobutanol system exhibits cis/trans isomerism. The relative orientation of the hydroxyl group and the bromophenyl ring is critical for biological activity.

- Cis-isomer: The -OH and -(4-Br-Ph) groups are on the same face of the puckered ring.
- Trans-isomer: The groups are on opposite faces.

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*Technical Insight: In 3-substituted cyclobutanones, hydride reduction is highly stereoselective, typically favoring the cis-alcohol (>90:10 dr). This is governed by torsional strain in the transition state, where the hydride attacks from the more accessible "anti" face relative to the bulky substituent (Felkin-Anh model equivalent for rings) [1].*

## Part 2: Synthesis & Manufacturing[3][4]

The most robust route to access **3-(4-bromophenyl)cyclobutanol** is the reduction of its ketone precursor, 3-(4-bromophenyl)cyclobutanone (CAS 254892-91-6).

## Primary Route: Stereoselective Ketone Reduction

This protocol yields the cis-isomer as the major product.

Reagents:

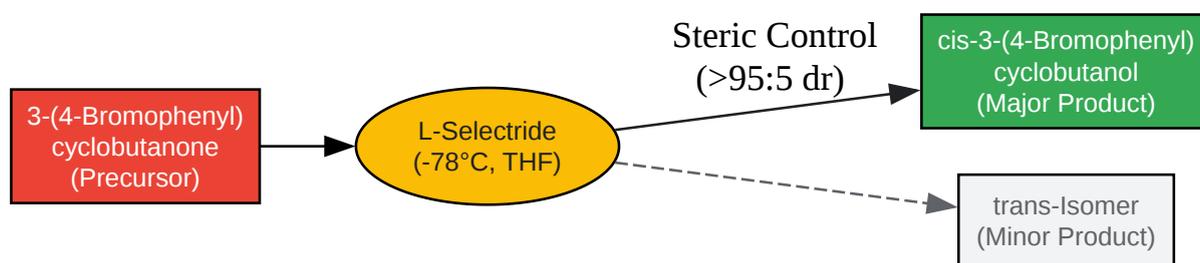
- Substrate: 3-(4-Bromophenyl)cyclobutanone
- Reductant: Sodium Borohydride (NaBH<sub>4</sub>) or L-Selectride (for enhanced selectivity)
- Solvent: Methanol (for NaBH<sub>4</sub>) or THF (for L-Selectride)
- Temperature: -78 °C to 0 °C

Protocol:

- Dissolution: Dissolve 1.0 eq of ketone in anhydrous THF under N<sub>2</sub> atmosphere. Cool to -78 °C.
- Reduction: Slowly add 1.1 eq of L-Selectride (1.0 M in THF). The bulky hydride reagent amplifies the steric bias, pushing the diastereomeric ratio (dr) often >95:5 (cis:trans).
- Quench: After 2 hours, warm to 0 °C and quench with aqueous NaOH/H<sub>2</sub>O<sub>2</sub> (standard oxidative workup for boron species).
- Purification: Extract with EtOAc. The cis and trans isomers can typically be separated via silica gel flash chromatography if necessary, though the crude is often sufficiently pure.

## Visualization: Synthesis Pathway

The following diagram illustrates the synthesis from the ketone and the subsequent divergence into functionalized derivatives.[\[1\]](#)



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Figure 1: Stereoselective reduction pathway favoring the cis-isomer due to ring puckering and steric approach control [1].

## Part 3: Reactivity Profile & Functionalization

This molecule is a "linchpin" scaffold because it possesses two distinct reactive handles: the secondary alcohol and the aryl bromide.

### Alcohol Functionalization (O-Nucleophile)

The cyclobutanol hydroxyl group is sterically accessible but sensitive to elimination under harsh acidic conditions due to ring strain.

- Esterification/Etherification: Standard conditions (DCC/DMAP or NaH/R-X) work well.
- Oxidation: Can be reverted to the ketone using Dess-Martin Periodinane or Swern conditions.
- Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) can yield the fluorocyclobutane, often with inversion of configuration (converting cis-alcohol to trans-fluoride).

### Aryl Bromide Functionalization (Electrophile)

The 4-bromophenyl moiety is a classic handle for Palladium-catalyzed cross-coupling.

- Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to extend the carbon skeleton.
- Buchwald-Hartwig: Amination to introduce nitrogen-containing heterocycles.

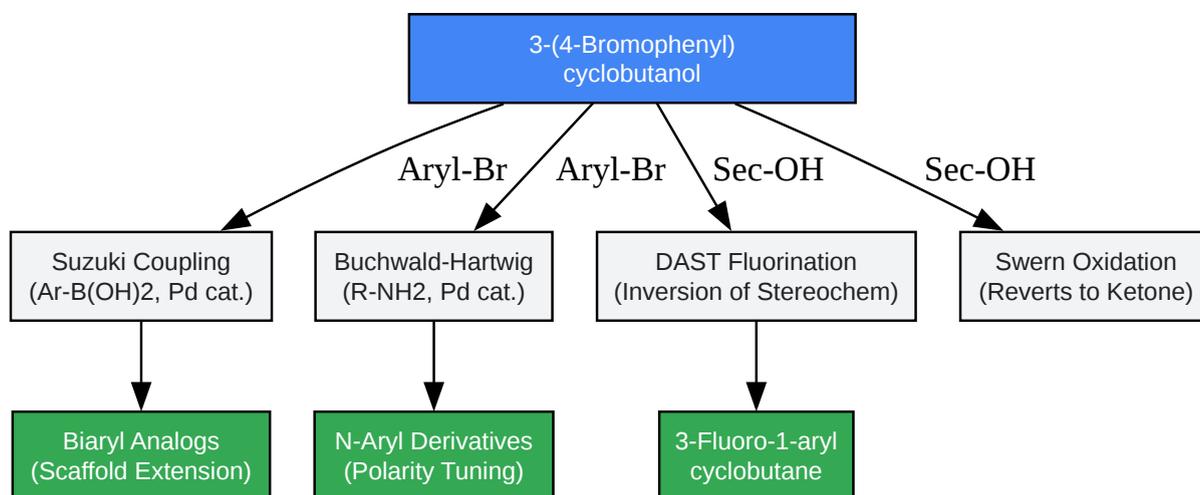
- Lithiation: Halogen-lithium exchange (n-BuLi, -78 °C) generates a nucleophilic aryl lithium species for addition to aldehydes or ketones.

## Ring Strain & Expansion

While the cyclobutane ring is relatively stable, it possesses ~26 kcal/mol of ring strain.

- Ring Expansion: Under radical conditions or specific Lewis acid catalysis, the ring can expand to a cyclopentane or open to linear chains, although this is usually an off-target side reaction to be avoided during standard handling [2].

## Visualization: Divergent Reactivity



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Figure 2: Divergent synthesis map showing orthogonal functionalization of the bromide and alcohol handles.

## Part 4: Medicinal Chemistry Applications[4][7][8] Bioisosterism & Scaffold Hopping

The 1,3-disubstituted cyclobutane ring acts as a rigid spacer. It is often used to replace:

- 1,4-Phenylene: Reduces aromatic ring count (improving solubility) and planarity (increasing Fsp<sup>3</sup>).

- Piperidine/Cyclohexane: Changes the vector angle and lipophilicity profile.

## Case Study: H3 Receptor Antagonists

Research into Histamine H3 receptor antagonists has utilized the cyclobutane scaffold to improve metabolic stability. The rigid ring prevents the "metabolic soft spots" found in flexible alkyl chains while maintaining the precise distance between the basic amine and the lipophilic tail required for receptor binding [3].

## Conformational Locking

By selecting the cis or trans isomer, chemists can lock the pharmacophores in a specific spatial arrangement. This is superior to flexible chains where the bioactive conformation might be a minor population in solution.

- Cis-isomer: "U-shape" or kinked conformation.
- Trans-isomer: Linear, extended conformation.

## References

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## Sources

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